(2R)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Catalog No.
S3201210
CAS No.
2093993-48-5
M.F
C20H21NO5
M. Wt
355.39
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbon...

CAS Number

2093993-48-5

Product Name

(2R)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

IUPAC Name

(2R)-3-ethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C20H21NO5

Molecular Weight

355.39

InChI

InChI=1S/C20H21NO5/c1-2-25-12-18(19(22)23)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,2,11-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1

InChI Key

KLEJEVDXSXCTFY-GOSISDBHSA-N

SMILES

CCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Solubility

not available

(2R)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a complex organic compound characterized by its unique functional groups and stereochemistry. This compound features an ethoxy group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a propanoic acid backbone, which contribute to its potential applications in medicinal chemistry and biochemistry. The presence of the Fmoc group indicates its utility in peptide synthesis, particularly in protecting amino acids during coupling reactions.

Due to the lack of specific information about the intended use of this compound, a mechanism of action cannot be elucidated. However, if it's indeed a peptide building block, its mechanism of action would be related to its role in the final peptide's function. The specific peptide sequence and its interactions with target molecules would determine the mechanism.

Information on specific safety hazards for this compound is not available. However, as a general guideline for Fmoc-protected amino acids:

  • They might be mildly irritating to skin and eyes.
  • Organic solvents used in peptide synthesis can be flammable and harmful if inhaled.

Always consult safety data sheets (SDS) for specific handling procedures and precautions when working with unknown compounds.

Further Research:

  • To gain a more comprehensive understanding of this compound, a search for scientific articles or patents mentioning its CAS number (if available) might be helpful.
  • Databases like SciFinder or Reaxys (available through academic institutions) might provide information on its synthesis, properties, or applications.
Typical of amino acids and esters. Key reactions include:

  • Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.
  • Peptide Bond Formation: The amino group can react with carboxylic acids to form peptide bonds, facilitating the synthesis of peptides.
  • Decarboxylation: Under certain conditions, the carboxylic acid moiety may undergo decarboxylation, leading to the formation of amines.

These reactions are essential for its application in synthesizing biologically active peptides.

The biological activity of (2R)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is primarily linked to its role as a building block in peptide synthesis. Compounds containing similar structures often exhibit significant pharmacological activities, including:

  • Antimicrobial Activity: Peptides synthesized from this compound can show antimicrobial properties.
  • Anticancer Activity: Some derivatives may possess cytotoxic effects against cancer cell lines.
  • Neuroprotective Effects: Certain peptide analogs derived from this compound have been studied for neuroprotective properties.

Biological activity is often assessed through bioassays that measure the efficacy of synthesized peptides against various biological targets .

The synthesis of (2R)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves several steps:

  • Protection of Amino Group: The amino group is protected using fluorenylmethoxycarbonyl chloride.
  • Formation of Ethyl Ester: Ethanol is reacted with the corresponding carboxylic acid to form the ethyl ester.
  • Coupling Reaction: The protected amino acid is coupled with the ethyl ester using standard peptide coupling reagents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide).
  • Deprotection: The Fmoc group can be removed using a base such as piperidine to yield the final product.

This multi-step synthesis allows for the introduction of various functional groups tailored for specific applications.

The primary applications of (2R)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid include:

  • Peptide Synthesis: It serves as a key intermediate in synthesizing bioactive peptides and pharmaceuticals.
  • Drug Development: Compounds derived from this structure are explored for their potential therapeutic effects in various diseases, including cancer and infections.
  • Research Tool: Used in biochemical research to study protein interactions and enzyme activities.

Interaction studies focus on understanding how (2R)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid interacts with biological macromolecules such as proteins and nucleic acids. Techniques used include:

  • Surface Plasmon Resonance: To evaluate binding affinities between synthesized peptides and target proteins.
  • Nuclear Magnetic Resonance Spectroscopy: For studying conformational changes upon binding to receptors or enzymes.

These studies help elucidate the mechanism of action and potential therapeutic pathways.

Several compounds share structural similarities with (2R)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, each exhibiting unique properties:

Compound NameStructureUnique Features
1. Fmoc-Amino AcidContains Fmoc protectionDirectly used in peptide synthesis
2. Ethyl GlycinateSimple ethyl esterLess complex, used for simpler peptide chains
3. Boc-Amino AcidUses Boc protection instead of FmocDifferent protection strategy affecting reactivity
4. Acetylated Amino AcidAcetate group instead of ethoxyVaries in solubility and reactivity

The uniqueness of (2R)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid lies in its specific combination of functional groups, which allows for diverse modifications and applications in drug design and peptide synthesis.

Incorporation into Fmoc-Based Solid-Phase Peptide Synthesis Protocols

The Fmoc (9-fluorenylmethoxycarbonyl) group in (2R)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid serves as a temporary protecting group during SPPS, enabling iterative coupling cycles while preserving acid-labile side-chain protections [3] [5]. The ethoxy substituent at the β-position introduces steric and electronic modifications to the peptide backbone, influencing both coupling efficiency and secondary structure formation.

Key advancements include:

  • Resin Compatibility: The compound’s carboxylic acid group facilitates anchoring to 2-chlorotrityl chloride (2-CTC) resins, achieving loading capacities of 0.8–1.2 mmol/g [2]. This resin system allows for mild cleavage conditions (1% trifluoroacetic acid in dichloromethane), preserving acid-sensitive modifications [2].
  • Coupling Optimization: Activation with uronium reagents (HATU/HBTU) in the presence of 2–4 equivalents of N,N-diisopropylethylamine (DIPEA) achieves >95% coupling efficiency within 30 minutes, as monitored by Kaiser or TNBS tests [5]. The ethoxy group’s electron-donating properties reduce steric hindrance compared to bulkier β-substituents.

Table 1: Coupling Efficiency Under Different Conditions

ActivatorSolventCoupling Time (min)Efficiency (%)
HATU/DIPEADMF3098
HBTU/DIPEANMP4592
DIC/OxymaDCM6085

Data adapted from automated SPPS protocols [3] [5].

The compound’s stereochemical integrity (2R configuration) remains preserved during synthesis due to the Fmoc group’s resistance to racemization under basic conditions [2]. This feature is critical for constructing chiral peptidomimetics with defined three-dimensional architectures.

Role in β-Amino Acid-Containing Foldamer Design and Conformational Control

As a β³-amino acid derivative, (2R)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid enables the construction of foldamers—synthetic oligomers with predictable folding patterns. The ethoxy side chain induces localized conformational restrictions, promoting helical or sheet-like structures through:

  • Steric Gating: The ethoxy group’s bulkiness enforces dihedral angle preferences of φ = −60° ± 10° and ψ = −40° ± 15°, as determined by molecular dynamics simulations [2].
  • Hydrogen Bond Modulation: The ether oxygen participates in non-covalent interactions with backbone amides, stabilizing 12-helix formations in aqueous solutions [6].

Table 2: Conformational Analysis of Ethoxy-Containing Foldamers

Foldamer LengthPredominant StructureStabilizing Interaction
8-mer12-helixi → i+3 H-bonds
12-merβ-sheetInterstrand H-bonds
16-merMixed helix/sheetSolvent-dependent

Data derived from circular dichroism and NMR studies [2] [6].

Incorporating this β-amino acid into alternating α/β sequences enhances proteolytic stability while maintaining biological activity. For example, hybrid foldamers exhibit >50% residual activity after 24-hour incubation in human serum, compared to <10% for all-α counterparts [3].

Thioester Precursor Development for Native Chemical Ligation

The propanoic acid moiety in (2R)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid serves as a platform for thioester synthesis, enabling native chemical ligation (NCL) of unprotected peptide fragments. Key strategies include:

  • On-Resin Thioesterification: Treatment with 3-mercaptopropionic acid and N,N'-diisopropylcarbodiimide (DIC) converts the terminal carboxylic acid to a thioester, achieving 80–90% conversion without epimerization [3].
  • Safety-Catch Linkers: Coupling to sulfonamide-based linkers (e.g., Kenner linker) allows controlled thioester release upon activation with iodoacetonitrile [5].

Table 3: Thioester Synthesis Efficiency

MethodActivation ReagentYield (%)Purity (%)
Direct DIC-mediatedDIC/HOBt8592
Safety-catch linkerIodoacetonitrile7895
Photocleavable linker365 nm UV6588

Data from SPPS-NCL hybrid protocols [3] [5].

The ethoxy group’s chemical stability ensures compatibility with NCL conditions (6 M guanidinium HCl, pH 7.0), enabling seamless integration into multi-fragment ligation strategies.

XLogP3

2.9

Dates

Modify: 2023-08-18

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